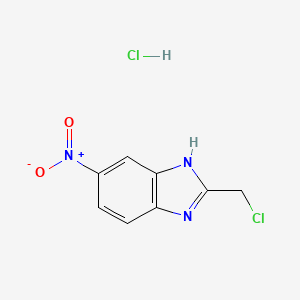

2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-nitro-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2.ClH/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8;/h1-3H,4H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVIDFGAPHVFSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092698-81-1 | |

| Record name | 2-(chloromethyl)-6-nitro-1H-1,3-benzodiazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride typically involves the nitration of 2-(chloromethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group undergoes nucleophilic displacement with sulfur-, nitrogen-, and oxygen-based nucleophiles.

Table 1: Substitution Reactions and Product Yields

Mechanistic Insight :

-

The reaction follows an Sₙ2 pathway , with the chloride leaving group displaced by nucleophiles. Polar aprotic solvents (e.g., DMF) enhance reaction rates due to improved stabilization of the transition state .

Cyclization Reactions

The chloromethyl group participates in intramolecular cyclization to form fused heterocycles.

Example Reaction:

Under basic conditions (K₂CO₃, DMF), 2-(chloromethyl)-6-nitro-1H-benzimidazole reacts with thiourea to yield 6-nitro-1H-benzimidazo[2,1-b]thiazole via elimination of HCl .

Key Data :

Electrophilic Aromatic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cl₂ (g) | AcOH, 0–5°C (2 h) | 2-(Chloromethyl)-5,6-dichloro-1H-benzimidazole | 45% |

Note : Nitration is precluded due to the existing nitro group’s strong electron-withdrawing effect .

Salt Formation and Stability

The hydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) but decomposes above 150°C. Neutralization with weak bases (e.g., NaHCO₃) regenerates the free base, which is prone to polymerization at elevated temperatures .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride typically involves the nitration of 2-(chloromethyl)-1H-benzimidazole using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is subsequently converted to its hydrochloride salt through treatment with hydrochloric acid. This process can be scaled for industrial production, ensuring high yield and purity through optimized reaction conditions and purification techniques such as recrystallization.

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for versatile reactions that can lead to the development of novel compounds with tailored properties.

Biology

The compound has been extensively investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antimicrobial Activity

A study synthesized a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives that demonstrated potent antibacterial activity against E. coli and Streptococcus faecalis. The compounds exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 μg/ml, indicating their potential as effective antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting microbial infections and cancer. Its mechanism of action includes the formation of covalent bonds with nucleophilic sites in biological molecules due to its chloromethyl group, which can disrupt cellular functions .

Case Study: Anticancer Potential

Research has highlighted the anticancer potential of benzimidazole derivatives, where compounds derived from 2-(chloromethyl)-6-nitro-1H-benzimidazole were shown to inhibit key targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and serves as a building block in synthesizing agrochemicals. Its reactivity allows for the development of various derivatives that can be tailored for specific industrial applications.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is primarily related to its functional groups:

Chloromethyl Group: Acts as an alkylating agent, capable of forming covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function.

Nitro Group: Can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzimidazole Derivatives

Substituent Effects at the 2-Position

Chloromethyl vs. Hydroxymethyl/Carboxylic Acid

- 2-(Chloromethyl) Derivatives : The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions. For example, derivatives like 2-(chloromethyl)-1H-benzimidazole (compounds 32–39) are intermediates for further functionalization, such as N-alkylation or oxidation .

- Hydroxymethyl/Carboxylic Acid Derivatives : Oxidation of hydroxymethyl groups yields benzimidazole-2-carboxylic acids (e.g., 6-chloro-1H-benzimidazole-2-carboxylic acid, CAS: 39811-14-8). These derivatives exhibit reduced reactivity compared to chloromethyl analogs but offer improved solubility due to the carboxylic acid moiety .

Chloromethyl vs. Thiophenyl/Sulfonyl Groups

- Thiophenyl Derivatives : Compounds like 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole incorporate sulfur-containing aromatic rings, which may enhance π-π stacking interactions in biological targets. However, their synthesis requires multi-step thiophene conjugation, complicating scalability .

- Sulfonyl Derivatives : 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole demonstrates how sulfonyl groups increase steric bulk and metabolic stability, albeit at the cost of reduced electrophilicity compared to chloromethyl analogs .

Substituent Effects at the 5/6-Positions

- Nitro Group (6-Position) : The nitro group in the target compound confers strong electron-withdrawing effects, stabilizing the benzimidazole ring and influencing redox properties. This contrasts with methyl or chloro substituents in analogs like 2-(2-chlorophenyl)-6-methyl-1H-benzimidazole (CAS: N/A), where lipophilicity is prioritized over electronic modulation .

- Chloro/Methyl Groups : Derivatives such as 2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (CAS: 15965-67-0) highlight how chloro substituents at alternate positions can alter steric hindrance and binding affinity in pharmacological contexts .

Table 1: Antibacterial and Antifungal Activities of Selected Benzimidazole Derivatives

- The target compound exhibits high activity against S. aureus, comparable to N-alkylated 2-chloro derivatives (e.g., 6c, 6f) . However, its nitro group may limit broad-spectrum antifungal efficacy compared to analogs with flexible N-alkyl chains.

Biological Activity

2-(Chloromethyl)-6-nitro-1H-benzimidazole hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHClNO·HCl

- Molecular Weight : 239.09 g/mol

This structure features a benzimidazole core, which is known for its pharmacological significance due to the presence of various substituents that can influence biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties.

Case Studies and Findings

-

Antibacterial Activity :

- A study synthesized various benzimidazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.39 µg/mL, indicating potent antibacterial activity .

- Another investigation reported that compounds derived from 2-(chloromethyl)-6-nitro-1H-benzimidazole showed MIC values ranging from 6.25 to 12.5 µg/mL against multiple bacterial strains .

-

Antifungal Activity :

- The antifungal efficacy of synthesized derivatives was evaluated against Aspergillus niger and Candida albicans, showing moderate to high activity compared to standard antifungal agents .

- Specific compounds demonstrated zone of inhibition values between 9 to 20 mm, with MIC values ranging from 6 to 12.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively.

Research Findings

- A study indicated that certain derivatives exhibited IC values between 1.84 and 10.28 µg/mL against various cancer cell lines, comparable to established chemotherapeutics like paclitaxel .

- Molecular docking studies suggested that these compounds target critical proteins involved in cancer cell proliferation, such as dihydrofolate reductase and vascular endothelial growth factor receptor .

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have been noted in several studies.

Key Observations

- Compounds were tested in rat models for their ability to reduce paw edema induced by carrageenan. Results indicated significant reductions in inflammation at doses of 100 mg/kg and higher .

- The structure-activity relationship highlighted that specific substitutions at the benzimidazole moiety enhance anti-inflammatory effects, particularly with longer carbon chains at position 2 .

Summary of Biological Activities

| Activity Type | Key Findings |

|---|---|

| Antimicrobial | MIC values as low as 0.39 µg/mL against S. aureus; effective against multiple bacterial strains. |

| Antifungal | Moderate to high activity against A. niger and C. albicans; MIC values between 6-12.5 µg/mL. |

| Anticancer | IC values between 1.84 and 10.28 µg/mL; targets key proteins in cancer cell proliferation. |

| Anti-inflammatory | Significant reduction in edema at doses ≥100 mg/kg; structure modifications enhance efficacy. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(chloromethyl)-6-nitro-1H-benzimidazole hydrochloride, and how can functional group compatibility be ensured?

- Methodology :

- Begin with a benzimidazole precursor, such as (1H-benzimidazol-2-yl)methanol, and introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Convert the hydroxyl group to chloromethyl using thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux. Monitor reaction progress via TLC to avoid over-chlorination .

- Protect the nitro group during chlorination by employing inert atmospheres (N₂/Ar) to prevent reduction or side reactions.

- Purify via recrystallization from ethanol/water mixtures, ensuring minimal exposure to moisture to prevent hydrolysis of the chloromethyl group .

Q. How can the structure of this compound be rigorously characterized?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm the benzimidazole backbone and substituents. The chloromethyl group appears as a singlet near δ 4.8–5.2 ppm, while nitro groups deshield adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELX software for structure refinement. Single-crystal diffraction (e.g., using Mo-Kα radiation) resolves bond angles and confirms nitro group orientation .

Q. What solvents and conditions are suitable for purification and storage?

- Methodology :

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from ethanol. Avoid protic solvents for prolonged periods to prevent hydrolysis of the chloromethyl group.

- Storage : Store under anhydrous conditions (desiccator with P₂O₅) at 4°C. For hygroscopic samples, use vacuum-sealed ampoules .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

- Methodology :

- Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data. Discrepancies in nitro group planarity may arise from crystal packing forces or solvent interactions .

- Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···O hydrogen bonds) that distort the nitro group’s geometry in the solid state .

Q. What strategies mitigate nitro group reduction during synthesis or functionalization?

- Methodology :

- Avoid reductive conditions (e.g., catalytic hydrogenation) during chlorination. Use milder reagents like SOCl₂ instead of PCl₅.

- Introduce nitro groups late in the synthesis to minimize exposure to reactive intermediates.

- Monitor reaction progress via in situ IR spectroscopy to detect unintended reduction (loss of NO₂ stretching near 1520 cm⁻¹) .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in cross-coupling reactions?

- Methodology :

- Investigate nucleophilic substitution (SN2) pathways using kinetic isotope effects or DFT calculations. Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Test coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids. The chloromethyl group may act as a leaving group, requiring Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base .

Q. How can biological activity studies be designed based on structural analogs?

- Methodology :

- Compare with nitro-benzimidazole derivatives known for antimicrobial or antitumor activity (e.g., albendazole analogs).

- Conduct in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines) with controlled nitroreductase activity to assess prodrug potential .

Q. How can hygroscopic tendencies of the hydrochloride salt be managed in experimental workflows?

- Methodology :

- Perform reactions under inert atmospheres (glovebox) to prevent moisture absorption.

- Lyophilize the compound after synthesis and store in sealed vials with molecular sieves.

- Characterize hygroscopicity via dynamic vapor sorption (DVS) analysis to optimize storage conditions .

Data Contradiction Analysis

- Unexpected Byproducts in Synthesis : If chlorination yields dichloromethyl byproducts, adjust stoichiometry (SOCl₂ equivalents) and reaction time. Use LC-MS to identify impurities and optimize quenching steps .

- NMR vs. Crystallography Conflicts : Discrepancies in nitro group orientation may arise from solution-phase rotation. Use variable-temperature NMR to assess dynamic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.